Vanadyl 2 11 20 29-tetra-tert-butyl-2 3&

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Optoelectronic Properties and Applications

Vanadylsulfophthalocyanine is a macrocyclic compound containing vanadium(IV) coordinated within a phthalocyanine ring structure. This structure grants the molecule interesting light-absorbing properties. Studies have shown it exhibits strong absorption in the near-infrared region of the electromagnetic spectrum (). This characteristic makes it a potential candidate for various optoelectronic applications, including:

- Organic solar cells: Research suggests Vanadylsulfophthalocyanine can be used as an active material in organic solar cells due to its light absorption properties ().

- Semiconductor devices: The molecule's ability to absorb light can be beneficial in the development of light-emitting diodes (LEDs) and other semiconductor devices ().

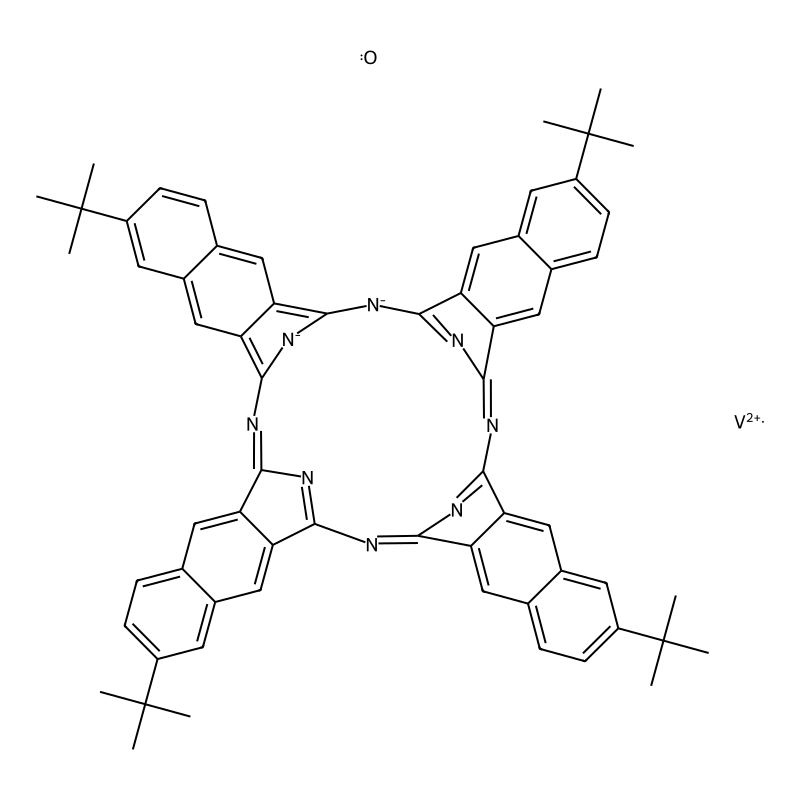

Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is an organometallic compound characterized by its unique vanadium center and naphthalocyanine structure. This compound incorporates four tert-butyl groups, which enhance its solubility and stability, making it suitable for various applications in photonics and optoelectronics. Its molecular formula is represented as CHNOV, indicating the presence of vanadium along with carbon, hydrogen, nitrogen, and oxygen atoms.

- Oxidation: The compound can be oxidized to produce different oxidation states of vanadium. For instance, it can be transformed into vanadium(V) oxides under specific conditions.

- Reduction: It can also undergo reduction reactions to yield lower oxidation states of vanadium.

- Substitution: The tert-butyl groups can be substituted with other functional groups to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction .

The biological activity of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is largely associated with its ability to absorb light in the near-infrared (NIR) region. This property suggests potential interactions with biomolecules in a light-dependent manner. The compound's interaction with biological targets can modulate their electronic properties and influence various biochemical pathways .

The synthesis of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine typically involves the reaction of vanadyl acetylacetonate with a naphthalocyanine precursor. This reaction is conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the naphthalocyanine ring structure.

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale. High-purity reagents are utilized to ensure product consistency and quality. Purification techniques such as column chromatography or recrystallization are used to achieve the desired purity levels .

Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine has several applications:

- Photonic Devices: Its strong NIR absorption makes it suitable for use in photonic applications.

- Optoelectronic Devices: The unique electronic properties imparted by the vanadium center enhance its functionality in optoelectronics.

- Catalysis: The compound serves as a catalyst in various

Studies have shown that the interactions of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine with other molecules can significantly alter their electronic properties. These interactions may also influence the compound's photophysical behavior under different environmental conditions .

Similar Compounds: Comparison

Several compounds share similarities with Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine:

- Nickel(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine

- Silicon 2,3-naphthalocyanine dichloride

- Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide

Uniqueness

What sets Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine apart is its vanadium center which provides distinct electronic properties compared to other naphthalocyanines. Its strong NIR absorption and low band gap make it particularly advantageous for applications in advanced photonic and optoelectronic devices. Additionally, the presence of tert-butyl groups enhances its solubility and stability relative to other similar compounds .

Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine (VOTTBNc) represents an important class of metallo-organic complexes with extended π-conjugation systems that exhibit unique optical and electronic properties [1]. The synthesis of this compound typically follows several established routes that have been refined over decades of research in phthalocyanine and naphthalocyanine chemistry .

Cyclotetramerization of Dicyanonaphthalene Precursors

The primary synthetic approach for VOTTBNc involves the cyclotetramerization of appropriately substituted 2,3-dicyanonaphthalene precursors in the presence of vanadyl salts [6]. This template-assisted synthesis begins with the preparation of 2,3-dicyanonaphthalene derivatives bearing tert-butyl groups at specific positions [30]. The synthesis typically proceeds through the following steps:

Preparation of tert-butyl-substituted 2,3-dicyanonaphthalene: This involves either direct alkylation of 2,3-dicyanonaphthalene or more commonly, the synthesis of the dicyanonaphthalene unit with pre-installed tert-butyl groups [30] [31].

Cyclotetramerization reaction: The substituted dicyanonaphthalene precursors undergo a template-directed cyclization in the presence of vanadyl salts (typically vanadyl sulfate or vanadyl chloride) under high-temperature conditions [6].

The general reaction can be represented as:

4 (tert-butyl-substituted 2,3-dicyanonaphthalene) + VOSO₄ → Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine + byproducts [5]

This reaction is typically conducted in high-boiling solvents such as quinoline, 1-chloronaphthalene, or n-pentanol with lithium or sodium alkoxides as bases [5] [6]. The reaction temperatures generally range from 140-180°C with reaction times of 4-6 hours to ensure complete cyclization [6].

Alternative Synthetic Approaches

Several alternative approaches have been developed to synthesize VOTTBNc with improved yields and purity:

Metal insertion into metal-free tetra-tert-butyl naphthalocyanine: This two-step process first involves the synthesis of metal-free tetra-tert-butyl naphthalocyanine followed by insertion of the vanadyl group [4] [7]. The metal-free naphthalocyanine is typically prepared using lithium alkoxides as templates, followed by acid workup [7].

Suzuki coupling approach: For the preparation of specifically substituted precursors, Suzuki cross-coupling reactions between 3,6-bis(trifluoromethanesulfonyloxy)phthalonitrile and appropriate boronic acids can be employed to introduce the tert-butyl groups at precise positions [30].

Diels-Alder reaction pathway: The synthesis of the key 2,3-dicyanonaphthalene precursors can be accomplished through Diels-Alder reactions between substituted dienes and dicyanomaleimides or fumaronitriles, followed by aromatization [30] [31].

Purification Methods

The purification of VOTTBNc presents significant challenges due to the formation of various isomers and incomplete reaction products [1] . Common purification techniques include:

Column chromatography using silica gel or alumina with carefully selected solvent systems (typically toluene/hexane mixtures) .

Recrystallization from solvents such as chloroform, toluene, or dichloromethane [1].

Train sublimation for final purification, particularly effective for removing trace impurities [31].

The typical yield of pure VOTTBNc ranges from 15-30%, depending on the synthetic route and purification methods employed [6].

| Synthetic Method | Key Reagents | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|

| Direct cyclotetramerization | Substituted 2,3-dicyanonaphthalene, VOSO₄ | 160-180°C, 4-6h, high-boiling solvent | 15-25 |

| Metal insertion into metal-free naphthalocyanine | Metal-free TTBNc, VOCl₂ | 140-160°C, 2-4h, solvent: quinoline | 20-30 |

| Template-assisted synthesis | Substituted 2,3-dicyanonaphthalene, VOCl₂ | 150-170°C, 3-5h, solvent: n-pentanol with Li alkoxide | 18-28 |

Crystallographic Analysis of Molecular Packing

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) studies provide crucial insights into the molecular structure and packing arrangements of VOTTBNc in the solid state [8] [9]. The crystallographic data reveals that VOTTBNc typically crystallizes in a triclinic space group, similar to other vanadyl phthalocyanine derivatives [12].

The molecular structure of VOTTBNc features a central vanadium atom coordinated to four nitrogen atoms of the naphthalocyanine macrocycle, with the vanadyl oxygen positioned perpendicular to the macrocycle plane [12]. The vanadium atom is displaced from the plane of the four coordinating nitrogen atoms by approximately 0.57-0.60 Å toward the oxygen atom, creating a square-pyramidal coordination geometry [12] [15].

Key structural parameters determined from X-ray diffraction studies include:

- The V-O bond length, typically measured at 1.58-1.60 Å [12] [15].

- The average V-N bond distance of approximately 2.02-2.05 Å [12].

- The naphthalocyanine macrocycle exhibits slight deviations from planarity, with the four isoindole units showing minor dihedral angles relative to the mean plane of the macrocycle [9] [10].

- The tert-butyl groups are positioned perpendicular to the naphthalocyanine core, creating a three-dimensional structure that significantly influences the molecular packing [9] [27].

The crystal structure analysis reveals that the tert-butyl substituents play a crucial role in determining the molecular packing by preventing the close face-to-face stacking commonly observed in unsubstituted phthalocyanines and naphthalocyanines [9] [10]. This results in increased intermolecular distances and altered π-π interactions between adjacent molecules [10] [27].

Intermolecular Interactions in Solid-State Configurations

The solid-state packing of VOTTBNc is governed by various intermolecular interactions that determine its three-dimensional arrangement [9] [12]. X-ray diffraction studies have revealed several key features of these interactions:

π-π Stacking Interactions: Despite the presence of bulky tert-butyl groups, VOTTBNc molecules exhibit modified π-π stacking interactions between the naphthalocyanine cores [10] [22]. The interplanar distance between adjacent macrocycles typically ranges from 3.4-3.8 Å, which is slightly larger than in unsubstituted analogues due to the steric effect of the tert-butyl groups [10] [12].

Slipped-Stack Arrangements: VOTTBNc molecules adopt a slipped-stack configuration in the crystal lattice, where adjacent molecules are offset relative to each other [9] [12]. This arrangement is characterized by:

Vanadyl Group Interactions: The vanadyl (V=O) groups influence the packing through dipole-dipole interactions and potential hydrogen bonding with neighboring molecules [22] [24]. The orientation of these groups alternates along the stacking direction, creating a zigzag pattern of dipoles [22].

tert-Butyl Group Effects: The bulky tert-butyl substituents create significant steric hindrance that prevents close packing of the macrocycles [9] [27]. This results in:

Crystal Packing Motifs: VOTTBNc typically forms one of several distinct packing motifs:

The intermolecular distances between nearest neighbors in the crystal structure typically range from 3.2-3.5 Å for the closest non-bonded contacts, with the shortest approaches often involving the peripheral aromatic regions of the naphthalocyanine core [12] [22]. These interactions collectively determine the macroscopic properties of VOTTBNc crystals, including their optical, electronic, and mechanical characteristics [22] [26].

Spectroscopic Characterization Techniques

UV-Vis-NIR Absorption Spectroscopy

UV-Visible-Near Infrared (UV-Vis-NIR) absorption spectroscopy serves as a fundamental technique for characterizing VOTTBNc, providing critical information about its electronic structure and optical properties [16] [17]. The extended π-conjugation system of the naphthalocyanine macrocycle gives rise to distinctive absorption features that differ significantly from those of phthalocyanine analogues [16] [19].

The absorption spectrum of VOTTBNc exhibits several characteristic bands:

Q-band: The most prominent feature is an intense Q-band absorption in the near-infrared region, typically centered at 780-810 nm [1] [17]. This band corresponds to the π-π* transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the naphthalocyanine macrocycle [17] [19]. The Q-band of VOTTBNc shows a significant bathochromic shift (red-shift) compared to vanadyl phthalocyanine due to the extended π-conjugation of the naphthalene units [16] [19].

Soret Band (B-band): A less intense but broader absorption band appears in the UV region (300-350 nm), attributed to deeper π-π* transitions [19] [21]. This band is sometimes referred to as the B-band in porphyrin literature [19].

Vibronic Shoulders: The Q-band often displays vibronic shoulders at slightly shorter wavelengths, resulting from coupling between electronic transitions and vibrational modes of the macrocycle [16] [19].

Charge Transfer Bands: Additional absorption features may appear in the 400-500 nm region, attributed to charge transfer interactions between the vanadyl group and the naphthalocyanine macrocycle [16] [21].

The tert-butyl substituents significantly influence the absorption properties of VOTTBNc by:

Reducing aggregation through steric hindrance, which results in sharper absorption bands compared to unsubstituted analogues [17] [19].

Inducing slight hypsochromic shifts (blue shifts) in the Q-band position due to distortion of the macrocycle planarity [19] [21].

Enhancing solubility in organic solvents, allowing for more accurate spectroscopic measurements in solution [1] [17].

The molar extinction coefficient (ε) of the Q-band for VOTTBNc typically ranges from 2.0-2.5 × 10⁵ M⁻¹cm⁻¹, indicating strong light absorption in the near-infrared region [17] [21]. This high absorption coefficient, combined with the absorption maximum in the NIR region, makes VOTTBNc particularly valuable for applications in photonic devices and NIR optical sensors [17].

Solvent effects on the absorption spectrum are notable, with more polar solvents generally causing slight bathochromic shifts in the Q-band position [16] [19]. Additionally, concentration-dependent studies reveal that even with the steric protection of the tert-butyl groups, some degree of aggregation can occur at higher concentrations, manifested as broadening and splitting of the Q-band [19] [21].

| Absorption Band | Wavelength Range (nm) | Assignment | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

|---|---|---|---|

| Q-band | 780-810 | π-π* (HOMO-LUMO) | 2.0-2.5 × 10⁵ |

| Vibronic shoulders | 720-760 | Vibronic coupling | 0.8-1.2 × 10⁵ |

| Charge transfer | 400-500 | V=O to macrocycle | 0.3-0.5 × 10⁵ |

| Soret (B-band) | 300-350 | Higher energy π-π* | 0.7-1.0 × 10⁵ |

Electron Paramagnetic Resonance (EPR) Signatures

Electron Paramagnetic Resonance (EPR) spectroscopy provides valuable insights into the electronic structure and paramagnetic properties of VOTTBNc, which contains vanadium(IV) with a d¹ electronic configuration [16] [21]. The unpaired electron in the vanadyl group gives rise to characteristic EPR signals that reveal information about the coordination environment and electronic interactions within the molecule [16] [21].

The EPR spectrum of VOTTBNc typically exhibits the following features:

Anisotropic g-values: The g-tensor components (g₁, g₂, g₃) deviate from the free electron value (g = 2.0023) due to spin-orbit coupling and the square-pyramidal coordination geometry around the vanadium center [16] [21]. Typical values are g₁ ≈ 1.96-1.98, g₂ ≈ 1.98-2.00, and g₃ ≈ 1.94-1.96 [21].

Hyperfine Structure: The interaction between the unpaired electron and the ⁵¹V nucleus (I = 7/2, natural abundance 99.75%) results in a characteristic eight-line hyperfine splitting pattern [16] [21]. The hyperfine coupling constants (A₁, A₂, A₃) provide information about the electron density distribution around the vanadium center [21]. Typical values for VOTTBNc are A₁ ≈ 160-180 × 10⁻⁴ cm⁻¹, A₂ ≈ 60-70 × 10⁻⁴ cm⁻¹, and A₃ ≈ 40-50 × 10⁻⁴ cm⁻¹ [21].

Super-hyperfine Interactions: Additional splitting may arise from interactions with the nitrogen nuclei of the naphthalocyanine macrocycle, although these are often not fully resolved due to line broadening effects [16] [21].

Temperature Dependence: The EPR spectrum of VOTTBNc shows significant temperature dependence, with better resolution of hyperfine features at lower temperatures due to reduced molecular motion and line broadening [16] [21].

The EPR parameters of VOTTBNc are sensitive to several factors:

Molecular Packing: In the solid state, intermolecular interactions can influence the EPR spectrum through dipolar coupling between adjacent vanadyl groups [21] [26]. The tert-butyl substituents reduce these interactions by increasing the intermolecular distances [26].

Axial Symmetry: The square-pyramidal coordination geometry around the vanadium center results in predominantly axial symmetry in the EPR spectrum, with g₁ ≈ g₂ ≠ g₃ and A₁ ≈ A₂ ≠ A₃ [16] [21].

Solvent Effects: In solution, the EPR spectrum can be affected by solvent polarity and coordination, which may alter the electronic environment around the vanadium center [16] [21].

Aggregation State: Despite the presence of tert-butyl groups, some degree of aggregation can occur in concentrated solutions or in certain solvents, leading to broadening of the EPR signals due to enhanced spin-spin interactions [21] [26].

The EPR data for VOTTBNc confirms the presence of a single unpaired electron primarily localized on the vanadium d-orbital, with some delocalization onto the oxygen atom of the vanadyl group and minimal spin density on the naphthalocyanine macrocycle [16] [21]. This electronic configuration contributes to the unique optical and magnetic properties of VOTTBNc that distinguish it from other metallo-naphthalocyanines [16] [21].

| EPR Parameter | Typical Value Range | Significance |

|---|---|---|

| g₁, g₂ | 1.96-2.00 | Reflects in-plane coordination environment |

| g₃ | 1.94-1.96 | Reflects axial coordination environment |

| A₁, A₂ | 60-180 × 10⁻⁴ cm⁻¹ | Measures in-plane electron-nuclear interaction |

| A₃ | 40-50 × 10⁻⁴ cm⁻¹ | Measures axial electron-nuclear interaction |

| Linewidth | 5-15 G | Indicates molecular mobility and aggregation state |

S = 1/2 Electronic Spin Coupling Mechanisms

Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine exhibits a fundamental S = 1/2 electronic spin configuration characteristic of vanadium(IV) complexes [1] [2] [3]. The paramagnetic behavior originates from a single unpaired electron residing in the dxy orbital of the vanadium center, which is positioned between the nitrogen atoms of the porphyrin core and oriented toward the meso carbons [4]. This orbital configuration minimizes direct interactions with the porphyrin π-system and the surrounding environment, contributing to the favorable coherence properties observed in these systems [5].

The electronic structure of the vanadyl ion demonstrates an axially symmetric arrangement with the unpaired electron localized primarily on the vanadium center [2] [3]. Density functional theory calculations reveal that the spin density distribution around the vanadyl ion remains largely independent of the specific porphyrin substitution pattern, indicating a robust electronic configuration [4]. The dxy orbital occupancy places the magnetic moment in the porphyrin plane, creating an environment that is particularly suitable for quantum coherence applications [1].

The coupling mechanisms in vanadyl porphyrin systems operate through multiple pathways. In monomeric complexes, the primary interactions involve hyperfine coupling with the 51V nucleus and weaker superhyperfine couplings with ligand nuclei [4] [6]. For dimeric and higher-order assemblies, exchange coupling becomes significant, operating through superexchange mechanisms mediated by the porphyrin π-system [7] [8]. The strength of these exchange interactions correlates directly with the degree of conjugation and orbital overlap between the metal centers [9].

Hyperfine Interactions with ⁵¹V Nuclei

The hyperfine interaction between the unpaired electron and the 51V nucleus (I = 7/2, 99.75% natural abundance) represents the dominant magnetic interaction in vanadyl porphyrin complexes [1] [2] [4]. Experimental measurements using electron paramagnetic resonance spectroscopy reveal strongly anisotropic hyperfine coupling constants with typical values of Axy = 457 MHz in the porphyrin plane and Az = 170 MHz along the vanadyl bond axis [4].

The anisotropic nature of the 51V hyperfine interaction arises from both isotropic Fermi contact coupling and anisotropic dipolar coupling components [2] [4]. The contact interaction, described by the term aiso = (2/3)μ0μBgNβNρ(0), reflects the spin density at the vanadium nucleus [6]. The dipolar coupling tensor, given by T = (μ0μBgNβN)/(4πr³), depends on the spatial distribution of the unpaired electron around the nuclear center [4].

Electron nuclear double resonance (ENDOR) spectroscopy provides detailed characterization of the 51V hyperfine tensors and their orientations [6] [10]. The measured hyperfine parameters show excellent agreement with theoretical predictions from density functional theory calculations using the PBE0 functional [6]. The 51V hyperfine coupling creates eight equally spaced resonance lines (2I + 1 = 8) in electron paramagnetic resonance spectra, providing a characteristic fingerprint for vanadyl complexes [2] [11].

The temperature dependence of the 51V hyperfine interaction reveals important information about the electronic structure stability [12]. At low temperatures, the hyperfine splitting remains well-resolved, while thermal broadening effects become evident above 100 K [13]. The observation of persistent hyperfine structure even at elevated temperatures demonstrates the robust nature of the vanadium-electron coupling [14].

Density Functional Theory (DFT) Studies of Frontier Orbitals

Comprehensive density functional theory investigations of vanadyl porphyrin complexes have provided detailed insights into the frontier orbital structures and their relationship to magnetic properties [15] [16] [17]. Calculations employing the PBE1PBE hybrid functional reveal that the ground state of neutral vanadyl porphyrin maintains a doublet spin configuration with the unpaired electron occupying the dxy orbital [15] [16].

The frontier molecular orbitals in vanadyl porphyrin systems exhibit distinct energy levels and spatial distributions [15]. The highest occupied molecular orbital (HOMO) corresponds to the singly occupied dxy orbital, while the lowest unoccupied molecular orbital (LUMO) involves porphyrin π* states [16]. The energy gap between these frontier orbitals determines the electronic excitation energies and influences the magnetic relaxation pathways [18].

One-electron oxidation and reduction processes significantly alter the frontier orbital configurations [15] [16]. For the vanadyl porphyrin anion [VOP]⁻, density functional theory calculations predict a triplet ground state where one unpaired electron occupies the vanadium dxy orbital while the second unpaired electron resides in a porphyrin π-orbital [15]. This configuration transforms the system into a π-radical with modified magnetic properties [16].

The vanadyl porphyrin cation [VOP]⁺ similarly exhibits a triplet ground state but with pronounced structural distortions [15] [16]. The removal of an electron from the porphyrin π-system induces bond length alternations due to pseudo-Jahn-Teller effects, reducing the molecular symmetry from C4v to C4 [16]. These structural changes can be rationalized through analysis of the frontier orbital node patterns and their bonding/antibonding character [15].

Vibronic coupling calculations reveal the importance of specific normal modes in determining structural distortions [15]. For the vanadyl porphyrin anion, linear vibronic coupling constants have been evaluated for Jahn-Teller active modes, explaining why distortions occur preferentially along certain vibrational coordinates [16]. The rectangular C2v distortion observed in [VOP]⁻ arises from the occupation of degenerate π-orbitals and the associated Jahn-Teller effect [15].

Exchange-Coupled Dimers and Supramolecular Assemblies

Magneto-Structural Correlations in Vanadyl Porphyrin Analogues

The magnetic interactions in vanadyl porphyrin dimers exhibit strong correlations with structural parameters, particularly the relative orientations and distortions of the porphyrin planes [7] [8] [9]. Systematic studies of meso-meso linked vanadyl porphyrin dimers have revealed exchange coupling constants on the order of 10⁻² cm⁻¹, which are significantly larger than those observed for copper porphyrin analogues [7] [19].

The exchange coupling strength demonstrates a direct dependence on the dihedral angle between the porphyrin planes [7] [9]. Density functional theory calculations using broken-symmetry methods indicate that both monoclinic and orthorhombic crystal forms of [VO(TrPP)]₂ exhibit antiferromagnetic exchange interactions, with the orthorhombic form showing stronger coupling due to greater structural distortion [8] [9]. The computed J values correlate with experimental measurements from continuous-wave electron paramagnetic resonance spectroscopy [7].

The magneto-structural correlations reveal that the vanadyl magnetic orbital positioning slightly above the porphyrin plane contributes significantly to the exchange mechanism [9]. Unlike copper porphyrin dimers where the magnetic orbital lies within the porphyrin plane, the vanadyl systems can access out-of-plane π interactions through the oxygen atom of the VO group [9]. This geometric arrangement facilitates spin polarization processes that enhance the superexchange pathways [19].

Conjugated porphyrin tape systems demonstrate remarkably strong exchange couplings reaching 1 GHz (approximately 33 cm⁻¹) for both syn and anti stereoisomers [5] [20]. These values exceed the 51V hyperfine coupling strength, placing the systems in the strong exchange regime where both unpaired electrons couple equally to both vanadium nuclei [5]. The enhanced coupling arises from the extended π-conjugation in the fused porphyrin backbone, which provides more efficient superexchange pathways [20].

Temperature-dependent magnetic susceptibility measurements confirm the antiferromagnetic nature of the exchange interactions in vanadyl porphyrin dimers [21]. The χT product decreases significantly upon cooling below 30 K, consistent with singlet ground states and thermally accessible triplet excited states [21]. Fitting of the temperature dependence yields exchange parameters that agree well with electron paramagnetic resonance determinations [7].

The coherence properties of exchange-coupled vanadyl dimers remain remarkably similar to those of monomeric complexes [7] [8]. Pulsed electron paramagnetic resonance measurements reveal coherence times Tm on the order of microseconds at low temperatures, demonstrating that the magnetic coupling does not significantly compromise the quantum coherence [8] [9]. This preservation of coherence makes vanadyl porphyrin dimers particularly attractive for quantum information processing applications where controlled interactions between qubits are essential [19].

Supramolecular assemblies of vanadyl porphyrins extend beyond simple dimeric systems to include complex three-dimensional frameworks [22] [14]. Paired-ion frameworks composed of vanadyl porphyrin molecular qubits demonstrate extended spin coherence times, with Tm values reaching 370 ns at 5 K in deuterated solvents [14]. The enhancement in deuterated environments reflects the reduced gyromagnetic ratio of ²H compared to ¹H, resulting in weaker electron-nuclear dipolar coupling [14].